molecular formula C22H15Cl2F3N2O3S B2706276 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime CAS No. 303996-12-5

3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime

Cat. No.: B2706276
CAS No.: 303996-12-5
M. Wt: 515.33
InChI Key: UQLYCVMQVHUBHO-IPBVOBEMSA-N
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Description

3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime is a useful research compound. Its molecular formula is C22H15Cl2F3N2O3S and its molecular weight is 515.33. The purity is usually 95%.
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Biological Activity

3-Nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime is a complex organic compound notable for its diverse functional groups, including nitro, trifluoromethyl, and sulfanyl moieties. This unique combination suggests potential biological activities, particularly in antimicrobial and anticancer domains.

  • Molecular Formula : C15H10F3N2O3S
  • Molecular Weight : 341.31 g/mol
  • CAS Number : 885950-56-1

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets within biological systems. The presence of the nitro group can enhance electron-withdrawing properties, potentially increasing the compound's reactivity towards nucleophiles. Additionally, the trifluoromethyl group may contribute to increased lipophilicity, facilitating membrane permeability and enhancing bioavailability.

Antimicrobial Properties

Research indicates that compounds with nitro and trifluoromethyl groups exhibit significant antimicrobial activity. For instance, similar compounds have been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae . The specific activity of 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde has not been extensively documented; however, its structural analogs suggest a promising profile.

Anticancer Activity

Studies on related compounds have demonstrated potential anticancer effects, primarily through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines . The unique structural features of this compound may enhance its efficacy in targeting cancer cells.

Study on Structural Analogues

A study focused on nitro-substituted thiosemicarbazone complexes revealed that the position of the nitro group significantly influenced antimicrobial activity. The findings indicated that compounds with a para-nitro substitution exhibited superior activity compared to their ortho counterparts against various pathogens . This suggests that positional isomerism in nitro-containing compounds can critically affect biological outcomes.

Synthesis and Biological Evaluation

The synthesis of 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde typically involves radical trifluoromethylation followed by nucleophilic substitution reactions . Following synthesis, biological evaluations are essential to determine the compound's efficacy against specific microbial strains and cancer cell lines.

Comparative Analysis

Compound NameStructureAntimicrobial ActivityAnticancer Activity
3-Nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehydeStructurePotential (analogous studies suggest effectiveness)Potential (based on structural analogs)
4-Fluoro-3-nitrobenzotrifluorideStructureModerate (documented effectiveness)Limited (few studies available)
2-Nitro-4-(trifluoromethyl)phenolStructureHigh (documented effectiveness against MRSA)Moderate (some anticancer properties noted)

Properties

IUPAC Name

(E)-N-[(3,4-dichlorophenyl)methoxy]-1-[3-nitro-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]phenyl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2F3N2O3S/c23-18-6-4-15(9-19(18)24)12-32-28-11-14-5-7-21(20(10-14)29(30)31)33-13-16-2-1-3-17(8-16)22(25,26)27/h1-11H,12-13H2/b28-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLYCVMQVHUBHO-IPBVOBEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=C(C=C2)C=NOCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=C(C=C2)/C=N/OCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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